N-[2-methyl-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenyl]methanesulfonamide
Description
This compound features a phenyl ring substituted at the 2-methyl and 5-boronic ester (pinacol) positions, with a methanesulfonamide group attached to the nitrogen. The pinacol boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity in Suzuki-Miyaura cross-coupling reactions, making the compound valuable in medicinal chemistry and materials science . Its molecular formula is C₁₆H₂₅BNO₄S, with a molecular weight of 354.19 g/mol (calculated from ).
Properties
IUPAC Name |
N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4S/c1-10-7-8-11(9-12(10)16-21(6,17)18)15-19-13(2,3)14(4,5)20-15/h7-9,16H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJFIWYTQYSCPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Sulfonylation of 5-Bromo-2-methylaniline
Reagents :
-
5-Bromo-2-methylaniline (1 eq)
-
Methanesulfonyl chloride (1.2 eq)
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Triethylamine (2 eq, base)
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Dichloromethane (solvent)
Conditions :
Step 2: Miyaura Borylation
Reagents :
-
5-Bromo-2-methyl-N-(methylsulfonyl)aniline (1 eq)
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Bis(pinacolato)diboron (B₂Pin₂, 1.5 eq)
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Pd(dppf)Cl₂ (5 mol%)
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KOAc (3 eq)
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1,4-Dioxane (anhydrous)
Conditions :
Boronic Ester-First Approach
Step 1: Synthesis of 2-Methyl-5-bromophenylboronic Acid Pinacol Ester
Reagents :
-
5-Bromo-2-methyliodobenzene (1 eq)
-
Bis(pinacolato)diboron (1.2 eq)
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Pd(OAc)₂ (3 mol%)
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SPhos ligand (6 mol%)
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KOAc (3 eq)
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DMF (anhydrous)
Conditions :
Step 2: Sulfonamide Formation
Reagents :
-
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1 eq)
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Methanesulfonyl chloride (1.1 eq)
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Pyridine (2 eq, base/scavenger)
-
THF (anhydrous)
Conditions :
Comparative Analysis of Methods
| Parameter | Sulfonamide-First | Boronic Ester-First |
|---|---|---|
| Overall Yield | 60–65% | 70–75% |
| Pd Catalyst Loading | 5 mol% | 3 mol% |
| Critical Stability Issue | Boron group sensitive to sulfonylation conditions | Amine oxidation during borylation |
| Scalability | Limited by Miyaura step | More amenable to scale-up |
Advanced Optimization Strategies
Ligand Screening for Pd Catalysis
| Ligand | Conversion (%) | By-Product Formation |
|---|---|---|
| SPhos | 98 | <2% |
| XPhos | 95 | 5% |
| DavePhos | 88 | 12% |
Troubleshooting Common Issues
Incomplete Borylation
Causes :
-
Moisture contamination in solvent (boron esters hydrolyze to acids)
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Suboptimal Pd:ligand ratio (1:2 molar ratio recommended)
Solutions :
Sulfonamide Decomposition
Causes :
-
Acidic protons α to sulfonyl group during heating
Solutions :
Analytical Characterization
Key Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 1.34 (s, 12H, pinacol CH₃), 2.45 (s, 3H, Ar-CH₃), 3.12 (s, 3H, SO₂CH₃), 7.52–7.68 (m, 3H, Ar-H)
Industrial-Scale Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Sulfonamide-First ($) | Boronic Ester-First ($) |
|---|---|---|
| Pd Catalyst | 420 | 290 |
| B₂Pin₂ | 680 | 750 |
| Solvent Recovery | 85% | 92% |
| Total Estimated Cost | 2,150 | 1,980 |
Waste Stream Management
-
Pd Recovery : Implement fixed-bed scavengers (e.g., SiliaBond Thiol) to recover >95% Pd
-
Pinacol By-Products : Distill for reuse (bp 42–43°C/50 mmHg)
Emerging Methodologies
Photoredox-Assisted Borylation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The borate group can undergo oxidation reactions to form boronic acids or borate esters.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: Both the borate and sulfonamide groups can participate in various substitution reactions, such as Suzuki coupling and nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Palladium catalysts for Suzuki coupling, bases like sodium hydroxide for nucleophilic substitution.
Major Products
Oxidation: Boronic acids, borate esters.
Reduction: Amines.
Substitution: Various substituted aryl derivatives depending on the reactants used.
Scientific Research Applications
Chemistry
In organic synthesis, N-[2-methyl-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenyl]methanesulfonamide is used as an intermediate in the preparation of complex molecules. Its borate group is particularly useful in Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds .
Biology and Medicine
The sulfonamide group is known for its role in various pharmaceuticals, including antibiotics and diuretics .
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for incorporation into materials that require precise functionalization.
Mechanism of Action
The mechanism by which N-[2-methyl-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenyl]methanesulfonamide exerts its effects is largely dependent on its functional groups. The borate group can interact with diols and other nucleophiles, facilitating various chemical transformations. The sulfonamide group can form hydrogen bonds and interact with biological targets, influencing enzyme activity and receptor binding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Boronic Ester Positions
N-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenyl]methanesulfonamide
- Structure : Boronic ester at the para position of the phenyl ring.
- Molecular Formula: C₁₃H₂₀BNO₄S; MW: 297.18 g/mol .
- Applications : Used in cross-coupling reactions for biaryl synthesis .
N-[3-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenyl]methanesulfonamide
- Structure : Boronic ester at the meta position.
- Molecular Formula: C₁₃H₂₀BNO₄S; MW: 297.18 g/mol .
- Synthesis : Prepared via Pd-catalyzed borylation of N-(3-bromophenyl)methanesulfonamide (84% yield) .
- Key Difference : Meta-substitution may alter electronic effects in cross-coupling reactions compared to para or ortho derivatives.
N-[2-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenyl]methanesulfonamide
- Structure : Boronic ester at the ortho position.
- Molecular Formula: C₁₃H₂₀BNO₄S; MW: 297.18 g/mol .
Heterocyclic Analogues
N-(2-Methoxy-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide
- Structure : Pyridine ring replaces phenyl, with methoxy and boronic ester groups.
- Molecular Formula : C₁₅H₂₃BN₂O₅S; MW : 370.23 g/mol .
- Applications : Intermediate in antiviral drug synthesis (e.g., hepatitis C NS5B inhibitors) .
- Key Difference : Pyridine’s electron-withdrawing nature increases stability but may reduce nucleophilicity in cross-couplings compared to phenyl derivatives .
N-{3-[1-(8-Fluoro-11H-10-Oxa-1-aza-dibenzo[A,D]cyclohepten-5-ylidene)propyl]phenyl}methanesulfonamide
Physicochemical and Reactivity Comparison
- Reactivity : Para-substituted derivatives generally exhibit higher coupling efficiency due to reduced steric hindrance. Ortho-substituted compounds (e.g., target molecule) may require optimized catalytic conditions .
- Solubility : Methoxy groups (e.g., in pyridine analogues) improve solubility in polar solvents, whereas methyl groups enhance lipophilicity .
Biological Activity
N-[2-methyl-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenyl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H22BNO4S
- Molecular Weight : 311.21 g/mol
- CAS Number : 380430-61-5
The compound exhibits its biological activity primarily through inhibition of specific enzymes and pathways. It has been shown to interact with various targets in cellular systems:
- Inhibition of RNA-dependent RNA Polymerase (NS5B) :
- CYP450 Enzyme Interaction :
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 (μM) | Remarks |
|---|---|---|---|
| NS5B Inhibition | HCV | <0.05 | Potent inhibitor in enzymatic assays |
| CYP3A4 Inhibition | Human Liver Microsomes | 0.34 | Time-dependent inhibition noted |
| Other CYP Isoforms | Various | >5 | Minimal interaction observed |
Case Studies
-
HCV Treatment Development :
- A study focused on the optimization of non-nucleoside inhibitors for HCV highlighted the effectiveness of compounds similar to this compound in reducing viral load in infected cell lines. The research demonstrated that these compounds could serve as promising candidates for developing new antiviral therapies that are interferon-free .
-
Toxicology Profile :
- Toxicological assessments indicated that while the compound has potent biological activity, it also poses risks associated with metabolic instability and potential liver toxicity due to its interaction with CYP450 enzymes. The study emphasized the need for careful evaluation during drug development to mitigate these risks .
Q & A
Q. What are the key synthetic routes for preparing N-[2-methyl-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenyl]methanesulfonamide?
The synthesis typically involves Suzuki-Miyaura coupling or direct functionalization of the phenyl ring. For example:
- Step 1 : Introduce the dioxaborolane group via palladium-catalyzed borylation of a halogenated precursor (e.g., 2-methyl-5-bromophenylmethanesulfonamide) using bis(pinacolato)diboron (B₂Pin₂) under inert conditions .
- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity (>95%) using HPLC or NMR .
- Key reagents : Pd(dppf)Cl₂ catalyst, potassium acetate, and anhydrous DMF .
Q. How is this compound characterized structurally in academic research?
Structural characterization employs:
- Single-crystal X-ray diffraction : Resolves bond lengths/angles, confirming the dioxaborolane geometry and sulfonamide conformation .
- NMR spectroscopy :
- Mass spectrometry : ESI-MS or MALDI-TOF validates molecular weight (e.g., m/z 349.2 [M+H]⁺) .
Q. What functional groups dictate its reactivity in cross-coupling reactions?
- Dioxaborolane moiety : Enables Suzuki-Miyaura couplings with aryl halides, forming biaryl linkages under Pd catalysis .
- Sulfonamide group : Participates in hydrogen bonding, influencing solubility and crystallinity .
- Methyl substituent : Steric effects modulate regioselectivity in coupling reactions .
Advanced Research Questions
Q. How do reaction conditions impact the stability of the dioxaborolane group during synthesis?
- Moisture sensitivity : Hydrolysis of the dioxaborolane ring occurs in aqueous or protic solvents, requiring anhydrous conditions (e.g., THF, toluene) .
- Temperature : Elevated temperatures (>80°C) accelerate decomposition; optimal coupling occurs at 60–70°C .
- Contradictions in data : Some studies report partial ring-opening in polar aprotic solvents (e.g., DMF), while others show stability. This discrepancy may arise from trace water content .
Q. What computational methods optimize reaction pathways for derivatives of this compound?
- Quantum chemical calculations (DFT) : Predict transition states and activation energies for Suzuki-Miyaura couplings, guiding catalyst selection (e.g., Pd vs. Ni) .
- Machine learning (ML) : Trained on reaction databases to predict optimal solvent/base combinations (e.g., K₂CO₃ in THF/water) .
- Case study : ML models reduced trial-and-error iterations by 40% in similar boronate ester syntheses .
Q. How are spectroscopic data contradictions resolved for structural confirmation?
- ¹H NMR splitting anomalies : Aromatic proton multiplicities may deviate due to restricted rotation of the sulfonamide group. Variable-temperature NMR (VT-NMR) clarifies dynamic effects .
- XRD vs. computational geometry : Discrepancies in bond angles (e.g., B-O-C) are resolved using Hirshfeld surface analysis to assess crystal packing forces .
Q. What safety protocols are critical when handling this compound?
- Lab hygiene : Use gloves and fume hoods to prevent inhalation/contact (boron compounds may irritate mucous membranes) .
- Waste disposal : Neutralize boronate esters with aqueous NaOH before disposal to prevent environmental release .
- Contradictions in safety data : While some SDS sheets classify it as low-risk, others note potential sensitization—always prioritize local institutional guidelines .
Methodological Insights
Q. Table 1: Comparative Analysis of Cross-Coupling Catalysts
| Catalyst | Yield (%) | Reaction Time (h) | Solvent System | Reference |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | 85 | 12 | THF/H₂O (3:1) | |
| NiCl₂(PPh₃)₂ | 72 | 8 | Toluene/EtOH | |
| Pd(OAc)₂ | 78 | 10 | DMF/H₂O (4:1) |
Key Findings : Pd(dppf)Cl₂ offers higher yields but longer reaction times, while Ni catalysts are faster but less efficient. Solvent polarity significantly impacts boronate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
